molecular formula C7H13ClF3N B6271341 1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride CAS No. 2763756-62-1

1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride

Cat. No.: B6271341
CAS No.: 2763756-62-1
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride is a chemical compound characterized by the presence of a trifluorocyclohexyl group attached to a methanamine moiety, with the hydrochloride salt form enhancing its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride typically involves the introduction of the trifluoromethyl group into a cyclohexane ring, followed by the attachment of a methanamine group. One common method includes the reaction of 1,4,4-trifluorocyclohexane with formaldehyde and ammonium chloride under acidic conditions to form the desired methanamine derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing physiological processes.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
  • 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine

Uniqueness: 1-(1,4,4-trifluorocyclohexyl)methanamine hydrochloride stands out due to its trifluorocyclohexyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

CAS No.

2763756-62-1

Molecular Formula

C7H13ClF3N

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.